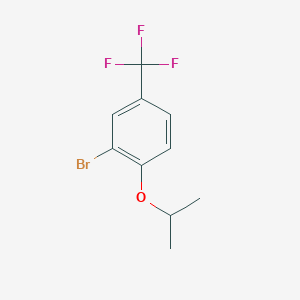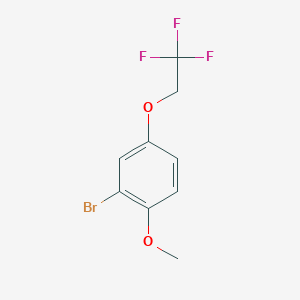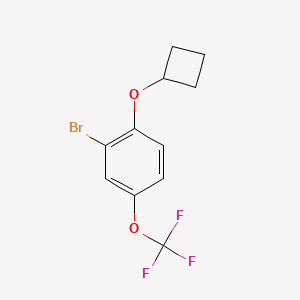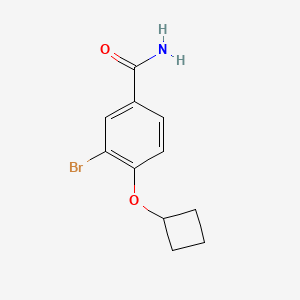
2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene
Übersicht
Beschreibung
2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene, commonly abbreviated as 2-Bromo-1-OPTB, is a chemical compound composed of a benzene ring with a bromine atom, an oxygen atom, and a trifluoromethyl group attached. It has a wide range of applications in both organic and inorganic chemistry, with its most recent applications being in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry
- 2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene is used in the synthesis of various organic compounds. For instance, it serves as a starting material in the Grignard reaction and subsequent oxidation processes to synthesize 1-[3-(Trifluoromethy1)pheny1]-2-propanone, showing a high overall yield under specific conditions (Qiao Lin-lin, 2009).
- It plays a role in the generation of various lithiated intermediates, which are useful in different organic synthesis processes. For example, 1-bromo-4-(trifluoromethoxy)benzene, closely related to our compound of interest, is used to generate various intermediates for the synthesis of naphthalenes and naphthols (M. Schlosser, E. Castagnetti, 2001).
Medicinal Chemistry and Biological Applications
- Derivatives of 2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene have been explored in medicinal chemistry. For example, compounds synthesized using similar structures demonstrated significant antiurease and antibacterial effects, which could have potential applications in treating various infections (Tannaza Batool et al., 2014).
- In the field of drug discovery, related compounds are used as intermediates in the synthesis of non-peptide small molecular antagonists, suggesting their role in developing novel therapeutic agents (H. Bi, 2015).
Material Science and Polymer Chemistry
- In material science and polymer chemistry, derivatives of this compound are used for the synthesis of dendritic carbosilanes. This involves regiospecific hydrosilylation, leading to building blocks for dendritic extension, which is crucial in the synthesis of modified carbosilane dendrimers (Casado, Stobart, 2000).
Eigenschaften
IUPAC Name |
2-bromo-1-propan-2-yloxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O/c1-6(2)15-9-4-3-7(5-8(9)11)10(12,13)14/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWPDXPVLSDQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate hydrochloride](/img/structure/B3114295.png)
![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/structure/B3114296.png)
![(E)-methyl 3-(3-(((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)amino)phenyl)acrylate](/img/structure/B3114304.png)
![2-[2-(Methylthio)pyrimidin-4-yl]-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B3114310.png)
![rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3114328.png)


![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3114351.png)





